molecular formula C16H15ClN4O B273607 8-chloro-4-(piperidin-1-yl)pyrimido[4,5-b][1,4]benzoxazepine

8-chloro-4-(piperidin-1-yl)pyrimido[4,5-b][1,4]benzoxazepine

Cat. No.: B273607
M. Wt: 314.77 g/mol
InChI Key: WEOVRRATIGZAQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-4-(piperidin-1-yl)pyrimido[4,5-b][1,4]benzoxazepine is a chemical compound with the molecular formula C16H15ClN4O and a molecular weight of 314.77 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-4-(piperidin-1-yl)pyrimido[4,5-b][1,4]benzoxazepine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing a piperidine ring and a pyrimidine moiety. The reaction conditions often include the use of a chlorinating agent to introduce the chlorine atom at the 8th position of the benzoxazepine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

8-chloro-4-(piperidin-1-yl)pyrimido[4,5-b][1,4]benzoxazepine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like chlorine (Cl2) and bromine (Br2), and alkylating agents like methyl iodide (CH3I).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups at specific positions on the benzoxazepine ring .

Scientific Research Applications

8-chloro-4-(piperidin-1-yl)pyrimido[4,5-b][1,4]benzoxazepine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-chloro-4-(piperidin-1-yl)pyrimido[4,5-b][1,4]benzoxazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    8-Chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine: This compound shares a similar structure but differs in the arrangement of the rings and functional groups.

    8-Chloro-4-(1-piperidinyl)pyrimido[4,5-b][1,4]benzoxazepine: This is a closely related compound with slight variations in the chemical structure.

Uniqueness

8-chloro-4-(piperidin-1-yl)pyrimido[4,5-b][1,4]benzoxazepine is unique due to its specific arrangement of the piperidine, pyrimidine, and benzoxazepine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H15ClN4O

Molecular Weight

314.77 g/mol

IUPAC Name

8-chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine

InChI

InChI=1S/C16H15ClN4O/c17-12-4-5-13-11(8-12)9-18-14-15(19-10-20-16(14)22-13)21-6-2-1-3-7-21/h4-5,8-10H,1-3,6-7H2

InChI Key

WEOVRRATIGZAQZ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=C3C(=NC=N2)OC4=C(C=C(C=C4)Cl)C=N3

Canonical SMILES

C1CCN(CC1)C2=C3C(=NC=N2)OC4=C(C=C(C=C4)Cl)C=N3

Origin of Product

United States

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